Ethyl 3-[(4-ethylbenzoyl)amino]benzoate
Description
Ethyl 3-[(4-ethylbenzoyl)amino]benzoate is a benzoate ester derivative featuring a 4-ethylbenzoyl substituent at the 3-position of the aromatic ring. This compound belongs to a class of molecules characterized by substituted benzamido groups, which are pivotal in pharmaceutical and materials chemistry due to their tunable electronic and steric properties.
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
ethyl 3-[(4-ethylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H19NO3/c1-3-13-8-10-14(11-9-13)17(20)19-16-7-5-6-15(12-16)18(21)22-4-2/h5-12H,3-4H2,1-2H3,(H,19,20) |
InChI Key |
DOWXIOFEJUUJDF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Ethyl 3-[(4-Ethylbenzoyl)amino]benzoate and Analogs
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing vs. In contrast, nitro or chloro substituents (e.g., in ) are electron-withdrawing, increasing electrophilicity and antibacterial potency . Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in polymerization due to the dimethylamino group’s electron-donating nature, which accelerates radical initiation.
- For example, 4-substituted analogs often exhibit improved crystallinity due to symmetric packing .
Crystallographic and Packing Behavior
- Ethyl 4-amino-3-methylbenzoate forms dimeric structures via N–H⋯O hydrogen bonds, enhancing thermal stability. The 3-substituted target compound may adopt similar packing motifs, though steric hindrance from the ethyl group could disrupt symmetry.
- SHELX software is widely used for refining such structures, with Mercury aiding in visualizing intermolecular interactions.
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